![molecular formula C9H8FN3S2 B502798 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 299936-22-4](/img/structure/B502798.png)
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound. It is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H15FN2OS3 . The InChI code for this compound is 1S/C9H7FN2S3/c10-7-3-1-6 (2-4-7)5-14-9-12-11-8 (13)15-9/h1-4H,5H2, (H,11,13) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 258.36 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Synthesis and Derivative Development
New derivatives of 1,3,4-thiadiazole have been synthesized for various purposes, including the development of novel compounds with potential medicinal applications. For instance, Shlenev et al. (2017) described the synthesis of new nitro and sulfonamide derivatives by cyclocondensation, proposing an improved method for preparing intermediates with potential applications in medicine and pharmacology (Shlenev, Tarasov, Filimonov, Agat’ev, Danilova, & Suponitskii, 2017).
Antimicrobial and Antitubercular Activity
Karabanovich et al. (2016) discovered a new class of 1,3,4-thiadiazoles with outstanding in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents. These compounds exhibited high selectivity and low toxicity, suggesting their utility in treating multidrug-resistant strains (Karabanovich, Zemanová, Smutny, Székely, Šarkan, Centárová, Vocat, Pavkova, Čonka, Němeček, Stolaříková, Vejsová, Vávrová, Klimešová, Hrabálek, Pávek, Cole, Mikušová, & Roh, 2016).
Cancer Research and Treatment
Compounds based on 1,3,4-thiadiazole have been investigated for their potential in cancer treatment. For example, the synthesis of derivatives has been explored for their cytotoxic activities against various human cancer cell lines, demonstrating the capacity of these compounds to interfere with DNA replication and block cancer cell proliferation (Shi, Song, Li, Ye, Xiong, & Yu, 2013).
Material Science and Chemistry
1,3,4-Thiadiazole derivatives have also been studied for their applications in materials science. Ardan et al. (2017) described the synthesis and characterization of copper(I) π-complexes with 1,3,4-thiadiazole derivatives, illustrating their potential in the crystal engineering of organometallic materials (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk'yanov, Lis, & Mys'kiv, 2017).
Fluorescence and Spectroscopic Applications
The spectroscopic properties of 1,3,4-thiadiazole derivatives have been explored for potential applications in fluorescence and as probes in biological systems. Budziak et al. (2019) conducted studies on the dual fluorescence effects of 1,3,4-thiadiazole compounds, suggesting their use as fluorescence probes in molecular medicine and biology (Budziak, Karcz, Makowski, Myśliwa-Kurdziel, Kasprzak, Matwijczuk, Chruściel, Oniszczuk, Adwent, & Matwijczuk, 2019).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to exhibit antibacterial properties .
Mode of Action
Compounds with similar structures have been shown to interact with bacterial cells, leading to inhibition of their growth .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial growth, suggesting they may affect pathways related to bacterial cell division or metabolism .
Result of Action
Similar compounds have demonstrated antibacterial activity, suggesting that they may lead to the death or inhibition of bacterial cells .
properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAKWVMMTCNRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

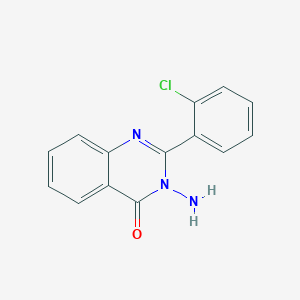
![ethyl 3-[(2,4-dichlorophenyl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B502716.png)
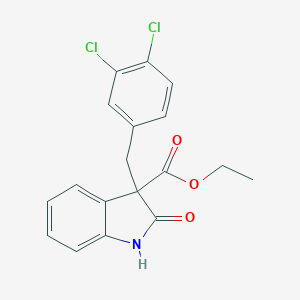

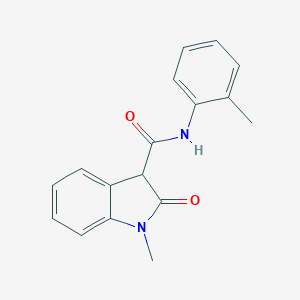
![3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B502725.png)
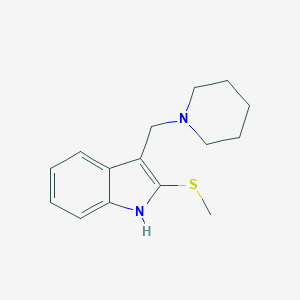
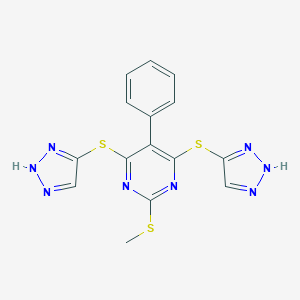
acetate](/img/structure/B502729.png)
![Ethyl ({5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502730.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl 4-chlorophenylcarbamate](/img/structure/B502732.png)
![[3-(4-Chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl 4-chlorophenylcarbamate](/img/structure/B502734.png)
![Ethyl 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B502736.png)
![6-chloro-2-(4-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B502737.png)